The synthesis of (1R,3S)-3-aminocyclopentanol can be achieved through several methods, primarily involving asymmetric cycloaddition reactions. One common approach includes:
Another method described involves a multi-step process that includes:
These synthetic routes have been optimized for cost-effectiveness and scalability, particularly for industrial applications .
The molecular formula of (1R,3S)-3-aminocyclopentanol is , with a molecular weight of approximately . The structure consists of:
The presence of these functional groups allows for various chemical transformations, including oxidation and substitution reactions. The spatial arrangement of these groups is critical for its biological activity and interaction with other molecules .
(1R,3S)-3-Aminocyclopentanol participates in several types of chemical reactions:
These reactions are crucial for synthesizing more complex organic molecules and intermediates for pharmaceuticals .
The mechanism of action for (1R,3S)-3-aminocyclopentanol involves its interaction with specific biological targets. The compound can act as an inhibitor or activator depending on its structure:
This mechanism underlines its potential therapeutic applications in metabolic disorders.
The applications of (1R,3S)-3-aminocyclopentanol span multiple fields:
(1R,3S)-3-Aminocyclopentanol is a stereodefined amino alcohol featuring a cyclopentane backbone with vicinal functional groups: an amino group (-NH₂) at position 3 and a hydroxyl group (-OH) at position 1. The trans configuration between these groups, confirmed by the (1R,3S) stereodescriptor, imposes distinct conformational constraints on the cyclopentane ring. Due to ring puckering, the molecule adopts low-energy envelope or half-chair conformations, positioning the functional groups in stable diequatorial or axial-equatorial arrangements. This rigidity enhances stereoelectronic control in reactions, making the compound a strategic template for designing chiral catalysts or ligands [3] .
The bond angles within the cyclopentane ring (~108°) deviate slightly from ideal tetrahedral geometry (109.5°), while the C-N and C-O bond lengths (1.45–1.50 Å) exhibit partial polarization due to the electronegativity of oxygen and nitrogen. This electronic asymmetry facilitates hydrogen bonding and chelation with metal ions, underpinning its utility in asymmetric synthesis [1].
Table 1: Key Structural Parameters of (1R,3S)-3-Aminocyclopentanol
Parameter | Value/Range | Significance |
---|---|---|
Configuration | (1R,3S) | Trans relationship between -NH₂ and -OH groups |
Ring Conformation | Envelope/Half-chair | Minimizes steric strain; stabilizes substituents |
Bond Angles (C-C-C) | ~108° | Reduced angle strain vs. cyclohexane |
Functional Group Span | Vicinal (1,3-position) | Enables chelation or bifunctional reactivity |
This compound’s stereochemical precision and bifunctional reactivity render it indispensable for constructing bioactive molecules. Its primary application is as a chiral scaffold in HIV therapeutics, notably serving as the core structural unit in Bictegravir—an integrase strand transfer inhibitor approved by the United States Food and Drug Administration in 2018. Here, the cyclopentane ring’s stereochemistry directly governs the drug’s binding affinity to the HIV integrase enzyme [3] . Beyond antivirals, derivatives of (1R,3S)-3-aminocyclopentanol exhibit promise in synthesizing 6-aminopyridine-3-thiazole compounds, investigated for modulating inflammatory pathways in rheumatoid arthritis and psoriasis [3] [9].
The amino and hydroxyl groups act as synthetic handles for ring functionalization or coupling reactions. For example:
Table 2: Pharmaceutical Applications of (1R,3S)-3-Aminocyclopentanol
Therapeutic Area | Target Compound | Role of (1R,3S)-3-Aminocyclopentanol |
---|---|---|
Antiviral (HIV) | Bictegravir | Core chiral scaffold for integrase inhibition |
Anti-inflammatory | 6-Aminopyridine-3-thiazole | Precursor for RA/psoriasis drug candidates |
Broad-Spectrum | Teixobactin analogs | Cyclic backbone for antibiotic activity |
Early synthetic approaches relied on resolution-based strategies or expensive chiral starting materials. For instance, routes using (–)-Vince lactam (an enantiopure γ-lactam) required noble metal catalysts (Pt, Pd, Rh) for hydro-reduction, followed by multi-step deprotection sequences. These methods suffered from low atom economy, high costs (>$500/g), and moderate enantioselectivity (70–85% ee), limiting industrial scalability [3] [6].
A paradigm shift occurred with the advent of asymmetric catalysis and enzymatic resolution. Key milestones include:
Table 3: Evolution of Synthetic Methods for (1R,3S)-3-Aminocyclopentanol
Method | Catalyst/Reagent | Yield | ee (%) | Cost Assessment |
---|---|---|---|---|
Vince Lactam Hydro-reduction | Pd/C, PtO₂ | 40–45% | 70–85 | Very high (>$500/g) |
Chiral Carboxylic Acid Route | SnCl₂, Pd/C | 78% | >99 | Moderate (~$50/g) |
Copper-Catalyzed Oxidation | CuCl₂, 2-ethyl-2-oxazoline | 82% | 98 | Low (<$20/g) |
Lipase Kinetic Resolution | Novozym 435 | 45%* | 97 | Low (enzyme recycling) |
*Theoretical maximum yield for kinetic resolution: 50%
These innovations reduced production costs by >90% and enabled bulk synthesis (>10 tons annually) to meet pharmaceutical demand [3] [6]. Contemporary research focuses on streamlining step counts and enhancing catalyst recyclability to further improve sustainability.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7